(S)-Piperidin-3-ylmethanol hydrochloride

Catalog No.
S843450
CAS No.
1125551-75-8
M.F
C6H14ClNO
M. Wt
151.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Piperidin-3-ylmethanol hydrochloride

CAS Number

1125551-75-8

Product Name

(S)-Piperidin-3-ylmethanol hydrochloride

IUPAC Name

[(3S)-piperidin-3-yl]methanol;hydrochloride

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

InChI

InChI=1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H/t6-;/m0./s1

InChI Key

VLFTUQPTEOPYGV-RGMNGODLSA-N

SMILES

C1CC(CNC1)CO.Cl

Canonical SMILES

C1CC(CNC1)CO.Cl

Isomeric SMILES

C1C[C@@H](CNC1)CO.Cl
  • Asymmetric Synthesis

    The (S) configuration of the molecule indicates its potential as a chiral auxiliary or catalyst in asymmetric synthesis reactions. Chiral molecules exist in mirror-image forms, and these forms can have different biological effects. Asymmetric synthesis allows researchers to selectively produce one form of a molecule over the other (). (S)-Piperidin-3-ylmethanol hydrochloride's structure may allow it to influence the stereochemistry of a reaction, favoring the production of a desired enantiomer.

  • Medicinal Chemistry

    Piperidine derivatives are a well- explored class of compounds with various biological activities. Some piperidines have been investigated for their potential as antidepressants, anticonvulsants, and antipsychotics (). The presence of the methanol group and the (S) configuration in (S)-Piperidin-3-ylmethanol hydrochloride could influence its interaction with biological targets, making it a candidate for further research in medicinal chemistry.

  • Material Science

    Functionalized piperidines have been explored in the development of ionic liquids and supramolecular assemblies due to their tailorable properties (). (S)-Piperidin-3-ylmethanol hydrochloride's unique structure could potentially contribute to the design of novel materials with specific functionalities.

(S)-Piperidin-3-ylmethanol hydrochloride is a chemical compound with the molecular formula C6H14ClNOC_6H_{14}ClNO and a molecular weight of 151.63 g/mol. It is a hydrochloride salt of (S)-piperidin-3-ylmethanol, which is characterized by its piperidine ring structure, a saturated six-membered ring containing one nitrogen atom. The compound is known for its solubility in water and various organic solvents, making it a versatile reagent in chemical synthesis and biological research .

, including:

  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: It can undergo acylation to form esters or amides, which are useful in drug development.
  • Reduction Reactions: The compound can be reduced to yield various derivatives, which may have different biological activities .

Research indicates that (S)-piperidin-3-ylmethanol hydrochloride exhibits significant biological activity. It has been studied for its potential as a pharmacological agent, particularly in the context of:

  • Neurotransmitter Modulation: It may influence neurotransmitter systems, potentially impacting mood and cognitive functions.
  • Enzymatic Activity: The compound has been utilized in studies focusing on enzymatic reactions, particularly in chemoselective and enantioselective acyl transfers .

Several methods exist for synthesizing (S)-piperidin-3-ylmethanol hydrochloride:

  • From Piperidine Derivatives:
    • Starting with piperidine, it can be reacted with formaldehyde in the presence of reducing agents to yield (S)-piperidin-3-ylmethanol, which is then converted to its hydrochloride salt.
  • Chiral Synthesis:
    • Chiral catalysts or reagents can be employed to ensure the production of the (S) enantiomer selectively during synthesis.
  • Hydrochloride Formation:
    • The free base form of (S)-piperidin-3-ylmethanol can be treated with hydrochloric acid to form the hydrochloride salt .

(S)-Piperidin-3-ylmethanol hydrochloride has various applications in:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds.
  • Chemical Research: Used in studying reaction mechanisms and enzyme interactions.
  • Analytical Chemistry: Employed as a standard or reagent in analytical methods such as chromatography .

Interaction studies involving (S)-piperidin-3-ylmethanol hydrochloride focus on its effects on biological systems:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its pharmacokinetics and dynamics.
  • Receptor Activity: Investigations into its binding affinity to neurotransmitter receptors help elucidate its potential therapeutic effects .

Several compounds share structural similarities with (S)-piperidin-3-ylmethanol hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Piperidin-3-ylmethanol144539-77-51.00
(R)-Piperidin-3-ylmethanol400771-49-50.96
(S)-Piperidine110013-18-80.88
N-Methylpiperidine5082-74-60.88
3-Hydroxypiperidine37675-20-01.00

Uniqueness

(S)-Piperidin-3-ylmethanol hydrochloride stands out due to its specific stereochemistry and biological activity profile, making it particularly valuable in pharmaceutical applications compared to its analogs. Its ability to modulate neurotransmitter systems further enhances its significance in drug discovery and development .

Multi-Step Reaction Optimization

Traditional organic synthesis of (S)-Piperidin-3-ylmethanol hydrochloride involves multiple sequential reactions that require careful optimization to achieve high yields and enantioselectivity. The most commonly employed multi-step approaches include catalytic hydrogenation of pyridine derivatives, intramolecular cyclization reactions, and reductive amination processes [1] [2].

Catalytic Hydrogenation Optimization: The hydrogenation of pyridine to piperidine represents a well-established synthetic route, typically utilizing nickel, palladium, or platinum catalysts [1]. Optimization studies have revealed that reaction conditions significantly impact both yield and selectivity. Temperature ranges of 100-300°C and pressures of 10-100 atmospheres are commonly employed, with yields ranging from 70-90% [3]. The use of different metal catalysts and supports has been extensively investigated, with Raney nickel showing particular effectiveness under continuous flow conditions [3].

Intramolecular Cyclization Approaches: Multi-step cyclization reactions offer an alternative route to piperidine synthesis with good control over stereochemistry [1]. These methods typically involve the formation of key intermediates through sequential bond-forming reactions. The optimization of these processes focuses on controlling regioselectivity and stereochemistry through careful choice of reaction conditions, with yields ranging from 60-85% [1].

Optimization of Reaction Sequences: Recent advances in reaction optimization have demonstrated that multi-step processes can be streamlined through one-pot methodologies. For instance, the combination of Suzuki-Miyaura coupling with subsequent hydrogenation has been shown to provide piperidine derivatives in 65-90% yields under mild conditions [1]. The optimization of these sequential processes requires careful consideration of catalyst compatibility, reaction kinetics, and intermediate stability.

Key Intermediates and Yield Optimization

The synthesis of (S)-Piperidin-3-ylmethanol hydrochloride relies on several key intermediates that can significantly impact overall yield and stereochemical outcome. Identification and optimization of these intermediates is crucial for efficient large-scale production.

Dihydropyridone Intermediates: (2R)-hydroxymethyl-dihydropyridone represents a versatile chiral building block for piperidine alkaloid synthesis [4]. This intermediate can be prepared from D-glucal in seven steps with 35% overall yield, demonstrating its utility as a key synthetic precursor [4]. The optimization of this route involves careful control of stereochemistry at multiple centers, with particular attention to the configuration at the C-2 position.

Tetrahydropyridine Precursors: The partial reduction of pyridine derivatives to tetrahydropyridines provides access to key intermediates for further functionalization [2]. Studies have shown that rhodium-catalyzed asymmetric reductive Heck reactions can provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity [2]. The optimization of these reactions requires careful selection of chiral ligands and reaction conditions to achieve the desired stereochemical outcome.

Yield Optimization Strategies: Recent research has focused on developing more efficient synthetic routes through process intensification and improved catalyst systems. The use of engineered biocatalysts has shown particular promise, with yields of 80-95% achievable under mild conditions [5]. Additionally, the implementation of continuous flow processes has demonstrated improved yields and reduced reaction times compared to traditional batch processes [3].

Biocatalytic Approaches

Transamination-Based Methodologies

Transamination reactions catalyzed by ω-transaminases represent a powerful biocatalytic approach for the synthesis of chiral piperidine derivatives. These enzymes enable the formation of carbon-nitrogen bonds with exceptional stereoselectivity, making them valuable tools for pharmaceutical synthesis [6] [7].

Enzyme-Catalyzed Transamination: The industrial application of ω-transaminases has expanded significantly, with particular success in the synthesis of active pharmaceutical ingredients [6]. The mechanism involves the transfer of amino groups from donor molecules to acceptor ketones, facilitated by the pyridoxal phosphate cofactor. The reaction proceeds through a ping-pong mechanism, with the enzyme alternating between its pyridoxal phosphate and pyridoxamine phosphate forms [6].

Transaminase-Triggered Aza-Michael Reactions: A novel biocatalytic approach involves the use of transaminases to trigger aza-Michael reactions for the enantioselective synthesis of 2,6-disubstituted piperidines [7]. This methodology starts from easily accessible pro-chiral ketoenones and utilizes the reversible nature of the enzymatic process to shuttle amine functionality across the molecular framework. The approach demonstrates excellent enantioselectivity with yields typically exceeding 80% [7].

Substrate Scope and Limitations: While transamination-based methodologies offer high enantioselectivity, they are limited by substrate scope and cofactor requirements. The development of engineered transaminases with expanded substrate acceptance has addressed some of these limitations, enabling the synthesis of non-natural amino acids and complex pharmaceutical intermediates [6].

Crystallization-Induced Dynamic Resolution

Crystallization-induced dynamic resolution (CIDR) represents a powerful technique for obtaining enantiopure piperidine derivatives through the combination of in situ racemization with selective crystallization. This approach enables the theoretical conversion of racemic mixtures to single enantiomers with high yields [8] [9].

Mechanism of Dynamic Resolution: The CIDR process involves the equilibration of racemic organolithium intermediates in the presence of chiral ligands, followed by selective crystallization of one diastereomeric salt [8]. The process is driven by the thermodynamic preference for the formation of homochiral aggregates, which can precipitate from solution while maintaining the racemization equilibrium [8].

Practical Applications: The synthesis of capromorelin, a growth hormone secretagogue, demonstrates the practical utility of CIDR [9]. The process utilizes L-tartaric acid salt formation to achieve crystallization-induced dynamic resolution of (±)-3a-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one, yielding the desired enantiomer in >85% chemical yield with ~98% diastereomeric excess [9].

Optimization of Crystallization Conditions: The success of CIDR depends critically on identifying suitable crystallization conditions. Factors such as solvent choice, temperature, and concentration must be optimized to achieve efficient resolution. The development of high-throughput screening methods has accelerated the identification of optimal conditions for different substrate classes [10].

Industrial Implementation: CIDR has been successfully implemented on industrial scale for the synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a key intermediate in pharmaceutical synthesis [10]. The process utilizes biocatalytic transamination followed by crystallization-induced dynamic resolution to achieve high yield and enantioselectivity. The method has been scaled to kilogram quantities, demonstrating its practical utility for commercial production [10].

Industrial-Scale Production Challenges

Manufacturing Scalability Issues

The industrial production of (S)-Piperidin-3-ylmethanol hydrochloride faces several significant challenges that impact both economic viability and production efficiency. These challenges span from raw material sourcing to final product purification and quality control.

Raw Material Cost Volatility: One of the most pressing challenges in industrial piperidine production is the volatility of raw material prices, particularly for pyridine-based starting materials [11] [12]. Fluctuations in the prices of essential chemicals and feedstock can disrupt supply chains and affect profit margins significantly. The global piperidine market, valued at USD 64 million in 2022, is particularly sensitive to these price variations due to the specialized nature of the starting materials [12].

Catalyst Deactivation and Regeneration: Industrial processes suffer from rapid catalyst deactivation, particularly in metal-catalyzed hydrogenation reactions [3]. The patent literature reveals that conventional catalysts such as Raney cobalt experience significant activity loss during continuous operation, with piperidine yields dropping from initial values of 84.3% to much lower levels due to polycondensation side reactions [3]. This necessitates frequent catalyst replacement or regeneration, increasing operational costs and process complexity.

Process Intensification Requirements: The transition from laboratory-scale to industrial-scale production requires significant process intensification. Multi-step processes that show promise at small scale often suffer from cumulative yield losses when scaled up [11]. For instance, the synthesis of piperidine from furfurylamine involves complex reaction networks where the desired product can undergo polycondensation reactions, leading to the formation of high-boiling point byproducts that reduce selectivity [3].

Environmental and Regulatory Compliance: Stringent environmental regulations pose significant challenges for piperidine manufacturing [11] [13]. The production process often involves hazardous solvents and generates waste streams that require specialized treatment. Regulatory changes can affect manufacturing processes, increasing costs and reducing operational flexibility. The need for sustainable manufacturing processes requires continuous innovation to reduce environmental footprint while maintaining profitability [11].

Quality Control and Purity Requirements: The pharmaceutical applications of (S)-Piperidin-3-ylmethanol hydrochloride demand extremely high purity levels [14]. Even minor impurities can have significant impact on downstream pharmaceutical manufacturing, particularly in peptide synthesis where side reactions can decrease yields by 0.4% per synthesis cycle [14]. This necessitates sophisticated purification techniques and quality control systems that add to production costs.

Scale-up Technical Challenges: The development of scalable synthesis routes remains a significant challenge. Traditional methods often require high temperatures and pressures that become increasingly difficult to manage at industrial scale [3]. The continuous flow processes that show promise for scale-up require specialized equipment and process control systems. A recent study demonstrated that piperidine synthesis from tetrahydrofurfurylamine requires reaction temperatures of 190°C and pressures of 30 kg/cm² for optimal yields [3].

Supply Chain Disruptions: The COVID-19 pandemic highlighted vulnerabilities in piperidine supply chains, with significant impacts on availability of raw materials and transportation [12]. While demand from the pharmaceutical industry increased during the pandemic, supply chain disruptions in other end-use industries such as agrochemicals and rubber production created market volatility [12].

Technology Transfer and Process Development: The transfer of biocatalytic processes from research to industrial scale presents unique challenges. Enzyme-based processes require careful optimization of reaction conditions, cofactor recycling systems, and downstream processing. The development of robust, scalable bioprocesses often requires significant investment in specialized equipment and expertise [5].

Dates

Last modified: 08-16-2023

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